Methanedisulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.90 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

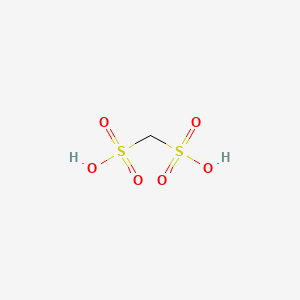

Structure

3D Structure

Properties

IUPAC Name |

methanedisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUAWDUYWRUIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060118 | |

| Record name | Methanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-40-2, 6291-65-2 | |

| Record name | Methanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium methionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium methanedisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N1VUX48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methanedisulfonic Acid from Methanesulfonic Acid and Oleum

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of methanedisulfonic acid (MDSA). It provides a detailed exploration of the synthesis of this compound from methanesulfonic acid (MSA) using oleum, grounded in established chemical principles and safety protocols.

Introduction: The Significance of this compound

This compound, CH₂(SO₃H)₂, also known as methionic acid, is the simplest organodisulfonic acid.[1] It is a colorless, hygroscopic solid that is miscible with water.[1] Its strong acidic nature, comparable to sulfuric acid, and its structural characteristics make it a valuable intermediate and reagent in various fields.[1] In the pharmaceutical industry, the sulfonic acid functional group is a key component of many active pharmaceutical ingredients (APIs), enhancing solubility and bioavailability. MDSA serves as a crucial building block and catalyst in the synthesis of complex organic molecules. This guide focuses on a direct and established laboratory method for its preparation: the sulfonation of methanesulfonic acid with oleum.[1][2]

Mechanistic Insights: The Electrophilic Sulfonation Pathway

The conversion of methanesulfonic acid to this compound is an electrophilic substitution reaction. The process hinges on the potent sulfonating power of oleum, which is a solution of excess sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).

The Role of Oleum: The key reactive species in this synthesis is sulfur trioxide (SO₃). In the highly acidic environment of oleum, SO₃ acts as a strong electrophile.

Reaction Mechanism: The methyl group (CH₃) of methanesulfonic acid, while deactivated by the electron-withdrawing sulfonic acid group, is susceptible to electrophilic attack by SO₃ under the forcing conditions provided by oleum. The reaction proceeds as follows:

-

Electrophilic Attack: A molecule of sulfur trioxide attacks one of the C-H bonds of the methyl group in methanesulfonic acid.

-

Intermediate Formation: A transient intermediate is formed.

-

Proton Transfer: A proton is eliminated, and the second sulfonic acid group is installed on the carbon atom, yielding this compound.

The overall reaction can be summarized as: CH₃SO₃H + SO₃ (in H₂SO₄) → CH₂(SO₃H)₂

Caption: Reaction pathway for the sulfonation of MSA with oleum.

Experimental Protocol: A Self-Validating System

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

Safety First: Handling Oleum and Strong Acids

Working with oleum and concentrated acids requires stringent safety measures. Oleum is highly corrosive and reacts violently with water. It releases toxic sulfur trioxide fumes, which can cause severe respiratory damage.[3][4]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber, Viton), and a chemical-resistant apron or lab coat.[3]

-

Ventilation: All procedures must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes.[5][6]

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have an appropriate spill kit (e.g., sodium bicarbonate or other acid neutralizer) ready.

-

Reagent Handling: Add reagents slowly and in a controlled manner. Never add water to oleum or concentrated acids, as this can cause a violent exothermic reaction and splashing.[3]

Materials and Equipment

| Reagents | Equipment |

| Methanesulfonic acid (MSA), anhydrous (>99%) | Three-necked round-bottom flask (250 mL) |

| Oleum (20-30% free SO₃) | Mechanical stirrer with a glass stirring rod and paddle |

| Dry ice and acetone (for cooling bath) | Pressure-equalizing dropping funnel (100 mL) |

| Barium chloride (for optional purification) | Low-temperature thermometer |

| Sulfuric acid, concentrated (for optional purification) | Calcium chloride drying tube or nitrogen inlet |

| Deionized water | Beakers, graduated cylinders, and other standard glassware |

| Rotary evaporator (for concentration) |

Synthesis Procedure

The following protocol is designed for a laboratory-scale synthesis.

Step 1: Reaction Setup

-

Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Ensure all glassware is thoroughly dried to prevent a violent reaction with oleum.

-

Protect the setup from atmospheric moisture by fitting a calcium chloride drying tube or maintaining a slow stream of dry nitrogen through the apparatus.

-

Place the flask in a cooling bath (e.g., dry ice/acetone).

Step 2: Initial Charging and Cooling

-

Carefully charge the reaction flask with 48.05 g (0.5 mol) of anhydrous methanesulfonic acid.

-

Begin stirring and cool the MSA to an internal temperature of 0°C to -5°C.

Step 3: Controlled Addition of Oleum

-

Slowly add 66.7 g of oleum (containing approx. 0.5 mol of free SO₃, assuming 30% oleum) to the dropping funnel.

-

Add the oleum dropwise to the cooled, stirred methanesulfonic acid. The causality here is critical: the reaction is highly exothermic, and a slow, controlled addition is essential to maintain the temperature between 0°C and 5°C. A rapid increase in temperature can lead to uncontrolled side reactions and potential decomposition.

-

Monitor the internal temperature closely throughout the addition, which should take approximately 1-2 hours.

Step 4: Reaction and Equilibration

-

Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.

-

Slowly remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction proceeds to completion.

Step 5: Work-up and Isolation (Barium Salt Method) This method is adapted from historical purification techniques for sulfonic acids and provides a robust way to isolate the product free from excess sulfuric acid.[7]

-

Cool the reaction mixture in an ice bath and slowly and carefully quench it by pouring it onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

-

Slowly add a saturated solution of barium chloride (BaCl₂) until no further precipitate (Barium Sulfate and Barium Methanedisulfonate) is formed.

-

Filter the resulting precipitate and wash it with cold deionized water.

-

Suspend the filter cake in 200 mL of deionized water and heat to 60-70°C. While stirring, cautiously add a stoichiometric amount of concentrated sulfuric acid dropwise. This will precipitate barium sulfate, leaving the desired this compound in the solution.[7]

-

Filter the mixture to remove the insoluble barium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound as a viscous liquid or solid.

Caption: Experimental workflow for the synthesis of MDSA.

Data, Characterization, and Quality Control

Verifying the identity and purity of the final product is a critical step. The following table summarizes typical reaction parameters, and the subsequent section details analytical methods.

Table of Reaction Parameters

| Parameter | Value/Range | Rationale |

| Reactant Ratio (MSA:SO₃) | 1 : 1 (molar) | Stoichiometric ratio for monosulfonation of the methyl group. |

| Oleum Concentration | 20-30% free SO₃ | Provides a sufficient concentration of the electrophile (SO₃). |

| Reaction Temperature | 0°C to 5°C (addition) | Controls the highly exothermic reaction, minimizing byproduct formation. |

| Reaction Time | 12-24 hours | Ensures the reaction reaches completion at room temperature. |

| Expected Yield | 70-85% | Typical yield for this type of sulfonation reaction. |

Analytical Characterization

-

¹H NMR Spectroscopy: In a suitable solvent (e.g., D₂O), this compound should exhibit a singlet for the two equivalent protons of the CH₂ group. This provides unambiguous structural confirmation.

-

Ion Chromatography (IC): IC is an effective technique for quantifying sulfonic acids. A method can be developed to determine the concentration of MDSA and detect any residual MSA or sulfate ions from the work-up.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) can be used for analysis, as sulfonic acids lack a strong UV chromophore.[10]

-

Physicochemical Properties: Since MDSA is highly hygroscopic, properties like viscosity and refractive index are very sensitive to water content. These can be measured and compared to literature values for anhydrous samples to assess purity.[11][12]

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause | Corrective Action |

| Low Yield | Incomplete reaction; temperature too high, leading to decomposition; loss during work-up. | Ensure sufficient reaction time; maintain strict temperature control; perform work-up steps carefully. |

| Dark-colored Product | Charring or side reactions due to localized overheating during oleum addition. | Improve stirring efficiency and slow down the rate of oleum addition to dissipate heat more effectively. |

| Product Contaminated with H₂SO₄ | Incomplete precipitation or washing during the barium salt work-up. | Ensure a slight excess of barium chloride is used; wash the barium salt precipitate thoroughly. |

| Hygroscopic Product Difficult to Handle | Inherent property of MDSA; absorption of atmospheric moisture. | Handle and store the final product under anhydrous conditions (e.g., in a desiccator or glovebox). |

Conclusion

The synthesis of this compound from methanesulfonic acid and oleum is a robust and direct method for producing this valuable chemical intermediate. The success of the synthesis relies on a deep understanding of the underlying electrophilic substitution mechanism and, most importantly, on meticulous control over experimental conditions, particularly temperature. By adhering to the rigorous safety and procedural guidelines detailed in this guide, researchers can reliably and safely produce high-purity this compound for applications in drug development and beyond.

References

-

Wikipedia. This compound. [Link]

-

Wikipedia. Methanesulfonic acid. [Link]

-

Royal Society of Chemistry. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

-

Patsnap. Preparation method of methane disulfonic acid. [Link]

- Google Patents. Method for preparing this compound.

-

National Center for Biotechnology Information. Electrochemically Initiated Synthesis of Methanesulfonic Acid. [Link]

- Google Patents. Method for preparing this compound.

-

ResearchGate. Catalyzed sulfonation of methane to methanesulfonic acid | Request PDF. [Link]

-

ResearchGate. Direct Sulfonation of Methane to Methanesulfonic Acid with SO 2 Using Ca Salts as Promoters | Request PDF. [Link]

-

TRC Corp. Methanesulfonic Acid 70% | SAFETY DATA SHEET. [Link]

-

SciSpace. Catalyzed sulfonation of methane to methanesulfonic acid. [Link]

-

ResearchGate. Composition characterization of methanesulfonic acid. [Link]

-

DKL Engineering, Inc. Acid/Oleum Safety. [Link]

- Google Patents. PROCESS FOR THE PRODUCTION OF METHANE SULFONIC ACID.

-

Chemos GmbH & Co.KG. Safety Data Sheet: methanesulfonic acid. [Link]

-

YouTube. Oleum Safety | Essential Tips: Handling, Storage, PPE and Emergency Procedures. [Link]

-

SIELC. ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column. [Link]

-

Publisso. Determination of methanesulfonic acid in workplace air using ion chromatography (IC). [Link]

-

Scribd. Methanesulfonic Acid Composition Analysis. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. sulphuric-acid.com [sulphuric-acid.com]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. Preparation method of methane disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. series.publisso.de [series.publisso.de]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Early Synthesis Methods of Methionic Acid

Foreword: The Genesis of a Fundamental Organosulfur Compound

Methionic acid, known systematically as methanedisulfonic acid [CH₂(SO₃H)₂], stands as a cornerstone in the field of organosulfur chemistry. Its unique properties, including high acidity and its role as a precursor to various functionalized molecules, have cemented its importance in both academic research and industrial applications. This technical guide delves into the nascent stages of its discovery and synthesis, offering a detailed exploration of the pioneering methods that first brought this compound to the forefront of chemical science. We will not only outline the procedural steps of these early syntheses but also analyze the underlying chemical principles and the experimental rationale of the time, providing a rich historical and scientific context for researchers, scientists, and professionals in drug development.

The Dawn of Methionic Acid: Discovery and Initial Characterization

The journey into the synthesis of methionic acid begins in the 19th century, a period of fervent discovery in organic chemistry. The first unwitting preparation of this acid is credited to Gustav Magnus in 1833 , who observed it as a decomposition product of ethanedisulfonic acid during his investigations into the synthesis of diethyl ether from ethanol and anhydrous sulfuric acid.[1] However, it was Josef Redtenbacher who later analyzed the barium salt of the acid and formally named it "methionic acid."[1]

These early encounters were largely serendipitous, arising from the intense study of ether formation and the reactions of various organic compounds with strong acids. The initial challenge for chemists of this era was not just the synthesis but also the isolation and characterization of these novel sulfonated compounds from complex reaction mixtures.

Pioneering Synthetic Routes of the 19th Century

The latter half of the 19th century saw more deliberate attempts to synthesize methionic acid, driven by a growing understanding of organic reactions. These early methods, while often yielding the desired product, were typically plagued by low yields and the formation of numerous byproducts.

The Strecker and the Buckton and Hofmann Approaches: Reactions with Fuming Sulfuric Acid

In 1856, two significant, albeit initially ambiguous, synthesis routes emerged. Adolph Strecker improved upon the earlier methods by reacting ether with anhydrous sulfuric acid, focusing on trapping the evolving gases to enhance the conversion to methionate salts.[1]

Contemporaneously, G. B. Buckton and A. W. Hofmann explored the reaction of acetonitrile and acetamide with fuming sulfuric acid.[1] While they successfully synthesized a new compound, they did not identify it as methionic acid, instead designating it as "methylotetrasulphuric acid."[1]

These methods highlighted a common theme in early organosulfur chemistry: the potent reactivity of fuming sulfuric acid (oleum) as a sulfonating agent. The underlying principle involves the electrophilic attack of sulfur trioxide (SO₃), present in high concentrations in oleum, on a suitable organic substrate.

Causality Behind Experimental Choices:

-

Fuming Sulfuric Acid (Oleum): The choice of oleum was logical for the time, as it was one of the most powerful sulfonating agents known. The high concentration of SO₃ dramatically increases the rate of sulfonation compared to concentrated sulfuric acid alone.

-

Starting Materials: Acetonitrile and acetamide were readily available organic starting materials. The rationale was likely to introduce a single carbon unit that could be subsequently sulfonated.

Limitations:

The primary drawback of these methods was the aggressive and often indiscriminate nature of fuming sulfuric acid. This led to a host of side reactions, including oxidation and charring of the organic material, resulting in complex product mixtures that were difficult to separate and purify. Consequently, the yields of methionic acid were generally low.

The Schroeter Synthesis: A Novel Approach Utilizing Acetylene

In 1897, Georg Schroeter developed an innovative two-step synthesis that offered a more controlled, albeit still challenging, route to methionic acid.[1]

Reaction Pathway:

-

Addition of Fuming Sulfuric Acid to Acetylene: Acetylene gas was passed through fuming sulfuric acid, leading to the formation of acetaldehydedisulfonic acid.

-

Alkaline Decomposition: The resulting acetaldehydedisulfonic acid was then decomposed by boiling it in an alkaline solution to yield methionic acid.[1]

This method represented a significant conceptual advance by building the desired carbon-sulfur bonds through an addition reaction followed by a controlled decomposition.

Experimental Protocol: Schroeter's Synthesis of Methionic Acid

Materials:

-

Acetylene gas

-

Fuming sulfuric acid (oleum)

-

Alkali solution (e.g., sodium hydroxide or potassium hydroxide)

Procedure:

-

Step 1: Formation of Acetaldehydedisulfonic Acid

-

A stream of purified acetylene gas is carefully bubbled through a cooled vessel containing fuming sulfuric acid.

-

The reaction is exothermic and requires careful temperature control to prevent polymerization and charring of the acetylene.

-

The reaction is continued until the desired amount of acetylene has been absorbed.

-

-

Step 2: Decomposition to Methionic Acid

-

The reaction mixture from Step 1, containing acetaldehydedisulfonic acid, is cautiously added to a boiling alkaline solution.

-

The mixture is refluxed until the decomposition is complete.

-

The resulting solution contains the alkali salt of methionic acid.

-

Causality Behind Experimental Choices:

-

Acetylene as a C₂ Building Block: Acetylene provided a reactive two-carbon starting material that could readily undergo addition reactions with the electrophilic SO₃ in oleum.

-

Alkaline Decomposition: The use of a hot alkaline solution was crucial for the controlled cleavage of the acetaldehydedisulfonic acid intermediate to the more stable methionic acid.

Challenges and Insights:

Schroeter's method, while innovative, was not without its difficulties. The handling of acetylene, a highly flammable and explosive gas, posed significant safety risks. Furthermore, the reaction with fuming sulfuric acid could be vigorous and difficult to control, leading to the formation of byproducts. Despite these challenges, this synthesis demonstrated a more rational design compared to the earlier brute-force sulfonation methods.

Diagram: Schroeter's Synthesis of Methionic Acid

Caption: Reaction pathway for Schroeter's synthesis of methionic acid.

The Backer Synthesis: A Landmark Advancement in Yield and Purity

A significant leap forward in the synthesis of methionic acid came in 1929 from the work of Hilmar Johannes Backer .[1] His method, which involved the reaction of dichloromethane with potassium sulfite, offered a much higher yield and a cleaner product compared to its predecessors.[1]

Reaction Principle:

This synthesis is a classic example of a nucleophilic substitution reaction. The sulfite ion (SO₃²⁻) acts as a nucleophile, displacing the chloride ions from dichloromethane in a stepwise manner.

Experimental Protocol: Backer's Synthesis of Methionic Acid

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Potassium sulfite (K₂SO₃)

-

Water

Procedure:

-

Reaction Setup: A solution of potassium sulfite in water is placed in a high-pressure autoclave.

-

Addition of Dichloromethane: Dichloromethane is added to the autoclave.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a temperature of 150-160°C for several hours.

-

Isolation of the Product: After cooling, the resulting solution contains the potassium salt of methionic acid. The free acid can be obtained by subsequent treatment with a strong acid, often after conversion to the barium salt and precipitation of barium sulfate.

Causality Behind Experimental Choices:

-

Dichloromethane as the Carbon Source: Dichloromethane provided a readily available and inexpensive one-carbon electrophile with two leaving groups, making it an ideal substrate for a double nucleophilic substitution.

-

Potassium Sulfite as the Sulfonating Agent: Potassium sulfite provided the nucleophilic sulfite ions necessary to form the carbon-sulfur bonds.

-

Autoclave and High Temperatures: The use of a sealed autoclave and elevated temperatures was necessary to overcome the activation energy of the nucleophilic substitution reaction and to keep the volatile dichloromethane in the reaction mixture.

Significance of the Backer Synthesis:

Backer's method was a paradigm shift in the synthesis of methionic acid for several reasons:

-

Improved Yield: It produced a significantly higher yield of the desired product compared to the earlier methods.

-

Reduced Byproducts: The reaction was much cleaner, with fewer side reactions, leading to a purer product that was easier to isolate.

-

Enhanced Safety: It avoided the use of highly corrosive fuming sulfuric acid and explosive acetylene gas.

The primary disadvantage was the need for a high-pressure autoclave, which may not have been readily available in all laboratories at the time.

Diagram: Backer's Synthesis of Methionic Acid

Caption: Stepwise nucleophilic substitution in Backer's synthesis.

Comparative Analysis of Early Synthesis Methods

To provide a clear overview of the evolution of methionic acid synthesis, the following table summarizes the key aspects of the pioneering methods discussed.

| Method | Year | Key Reagents | General Conditions | Advantages | Disadvantages |

| Strecker / Buckton & Hofmann | 1856 | Acetonitrile/Acetamide, Fuming Sulfuric Acid | Vigorous, often requiring cooling | Use of a powerful sulfonating agent | Low yield, numerous byproducts, harsh conditions |

| Schroeter | 1897 | Acetylene, Fuming Sulfuric Acid, Alkali | Two-step process, requires careful temperature control | Novel and more controlled reaction pathway | Use of explosive acetylene, formation of byproducts |

| Backer | 1929 | Dichloromethane, Potassium Sulfite, Water | High temperature and pressure (autoclave) | High yield, cleaner reaction, safer reagents | Requires specialized high-pressure equipment |

Conclusion: A Foundation for Modern Synthesis

The early methods for the synthesis of methionic acid, from the serendipitous discoveries of the early 19th century to the more refined and higher-yielding processes of the early 20th century, laid a crucial foundation for the field of organosulfur chemistry. The progression from the harsh and non-selective reactions with fuming sulfuric acid to the more controlled nucleophilic substitution approach of Backer demonstrates a clear evolution in chemical thinking and experimental design. These pioneering efforts not only made methionic acid more accessible for further study and application but also provided fundamental insights into the reactivity of organic compounds with sulfur-based reagents. While modern industrial production has evolved to even more efficient methods, such as the direct sulfonation of methanesulfonic acid with oleum, the ingenuity and perseverance of these early chemists remain a testament to the enduring spirit of scientific inquiry.[1]

References

- Preparation of alkanedisulfonic acids.

-

This compound - Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methanedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Methanedisulfonic acid (MDSA), the simplest geminal disulfonic acid, is a compound of significant interest in various chemical applications, including catalysis, electroplating, and as an intermediate in pharmaceutical synthesis. Its strong acidic nature, coupled with its unique molecular structure, imparts a distinct set of physicochemical properties that are critical for its effective application and handling. This guide provides a comprehensive exploration of these properties, offering both synthesized data from authoritative sources and practical, field-proven insights. We delve into the structural and acidic characteristics, solubility, stability, and spectroscopic profile of MDSA. Furthermore, this document outlines detailed experimental protocols for its synthesis, purification, and analysis, providing a self-validating framework for researchers.

Introduction: Unveiling this compound

This compound (MDSA), also known as methionic acid, is an organosulfur compound with the chemical formula CH₂(SO₃H)₂. Structurally, it is characterized by a central methylene group bonded to two sulfonic acid functional groups. This unique arrangement of two strongly electron-withdrawing groups on a single carbon atom profoundly influences its chemical behavior, rendering it a very strong Brønsted acid.

Historically, MDSA was first unknowingly prepared in 1833 by Gustav Magnus as a decomposition product in early attempts to synthesize diethyl ether. Over the years, various synthetic routes have been developed, with a common laboratory and industrial preparation involving the treatment of methanesulfonic acid with oleum (fuming sulfuric acid). Its robust acidity, comparable to that of sulfuric acid, and its physical state as a colorless solid at room temperature make it a versatile reagent in both academic and industrial research.

This guide aims to serve as a detailed technical resource for professionals working with or considering the use of this compound. By providing a thorough understanding of its fundamental physicochemical properties, we enable safer handling, more effective experimental design, and innovation in its applications.

Core Physicochemical Properties

A foundational understanding of the core physicochemical properties of this compound is paramount for its successful application. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| Molecular Formula | CH₄O₆S₂ | [1] |

| Molecular Weight | 176.16 g/mol | [1] |

| CAS Number | 503-40-2 | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 138–140 °C (decomposes) | [1] |

| Boiling Point | 209–210 °C (decomposes) | [1] |

| Solubility in Water | Miscible | [1] |

| Predicted pKa | -0.71 | [1] |

Molecular Structure and Acidity

The molecular structure of this compound is central to its pronounced acidity. The presence of two sulfonic acid groups (-SO₃H) attached to a single carbon atom leads to a significant inductive electron-withdrawing effect. This effect stabilizes the resulting methanedisulfonate dianion upon deprotonation, making the release of protons highly favorable.

Figure 1: 2D representation of the this compound molecule.

The pKa of this compound is predicted to be approximately -0.71, indicating that it is a very strong acid, comparable in strength to sulfuric acid.[1] This high acidity is a key driver for its utility as a catalyst in various organic reactions, such as esterifications and alkylations, where protonation of a substrate is a critical step.

Solubility Profile

Thermal Stability and Decomposition

This compound is a solid at room temperature with a melting point in the range of 138-140 °C, at which point it also begins to decompose.[1] It has a boiling point of 209-210 °C, where decomposition is more significant.[1] The thermal instability, particularly at elevated temperatures, is an important consideration for its storage and use in high-temperature reactions. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not widely published, the decomposition upon melting suggests that these techniques would show a mass loss concurrent with the melting endotherm.

Hygroscopicity

Given the presence of two hydrophilic sulfonic acid groups, this compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere. While a formal hygroscopicity classification according to pharmacopeial standards is not available, it is crucial to store the compound in a dry, inert atmosphere to prevent the absorption of water, which can affect its concentration and handling properties.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. While a detailed spectrum for MDSA is available from the NIST Chemistry WebBook, specific peak assignments can be inferred from the well-characterized spectrum of methanesulfonic acid.[3][4]

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (broad, characteristic of carboxylic acids) |

| ~2950 | C-H stretch |

| ~1350 | S=O asymmetric stretch |

| ~1170 | S=O symmetric stretch |

| ~900 | S-OH stretch |

| ~780 | C-S stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of methanesulfonic acid has been well-studied and can be used as a reference for interpreting the spectrum of this compound.[5]

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Assignment |

| ~3000 | C-H stretch |

| ~1420 | C-H bend |

| ~1100 | S=O symmetric stretch |

| ~780 | C-S stretch |

| ~550 | SO₃ bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

-

¹H NMR: A single peak would be expected for the two equivalent protons of the methylene group (CH₂). The chemical shift of this peak would be significantly downfield due to the strong deshielding effect of the two adjacent sulfonyl groups. Based on data for related compounds, this peak is predicted to appear in the region of 4.5-5.5 ppm.

-

¹³C NMR: A single resonance is expected for the central carbon atom. This signal would also be shifted downfield due to the attachment of the two electron-withdrawing sulfonic acid groups.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound, grounded in established chemical principles.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the sulfonation of methanesulfonic acid with oleum.[2]

Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride).

-

Reactant Addition: Charge the flask with a known quantity of methanesulfonic acid. Cool the flask in an ice bath.

-

Sulfonation: Slowly add a stoichiometric excess of oleum (e.g., 20-30% fuming sulfuric acid) to the cooled and stirring methanesulfonic acid via the dropping funnel. The addition should be controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess oleum. The this compound will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

Figure 2: Workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound obtained from the synthesis can be purified by recrystallization from water.[6]

Protocol: Recrystallization of this compound

-

Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.

-

Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Analysis by Ion Chromatography

Ion chromatography is a robust method for the quantitative analysis of this compound, particularly for determining its purity or its concentration in various matrices.[7][8][9]

Protocol: Ion Chromatography of this compound

-

Instrumentation: Utilize an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

-

Mobile Phase: Prepare an appropriate aqueous eluent, such as a sodium carbonate/sodium bicarbonate buffer.[9]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known volume.

-

Analysis: Inject the standard and sample solutions into the ion chromatograph and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Figure 3: Workflow for the analysis of this compound by ion chromatography.

Safety and Handling

This compound is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry, inert atmosphere.

Conclusion

This compound possesses a unique combination of strong acidity, high aqueous solubility, and a well-defined chemical structure. This in-depth technical guide has provided a comprehensive overview of its key physicochemical properties, supported by data from authoritative sources and detailed experimental protocols. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals can better harness the potential of this compound in their respective fields, ensuring both safety and efficacy in its application.

References

-

(a) Solid and (b) liquid infrared spectra of methanesulfonic acid. The... - ResearchGate. Available at: [Link]

-

This compound - Wikipedia. Available at: [Link]

- US9440915B2 - Method for preparing this compound - Google Patents.

-

Methanesulfonic acid - Wikipedia. Available at: [Link]

-

Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (BMDB0062567) - Milk Composition Database. Available at: [Link]

-

Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Available at: [Link]

-

Methane disulfonic acid. Available at: [Link]

-

Methanesulfonic acid (anhydrous) - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

This compound - Wikipedia. Available at: [Link]

-

Structure and vibrational spectroscopy of methanesulfonic acid - Journals. Available at: [Link]

-

Methanesulfonic acid (anhydrous) - SpectraBase. Available at: [Link]

-

(PDF) Structure and vibrational spectroscopy of methanesulfonic acid - ResearchGate. Available at: [Link]

-

Determination of methanesulfonic acid in workplace air using ion chromatography (IC) - Publisso. Available at: [Link]

-

FTIR spectra of a model reaction involving methane sulfonic - ResearchGate. Available at: [Link]

-

Methanesulfonic acid - 70% in water | 75-75-2. Available at: [Link]

-

TGA curves of (a) CS-MSA (b) CS-SDBS and DTG of (c) CS-MSA (d) CS-SDBS membranes. - ResearchGate. Available at: [Link]

- US4035242A - Distillative purification of alkane sulfonic acids - Google Patents.

-

Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water - PubMed. Available at: [Link]

-

THE RAMAN SPECTRA OF SULPHURIC, DEUTEROSULPHURIC, FLUOROSULPHURIC, CHLOROSULPHURIC, AND METHANESULPHONIC ACIDS AND THEIR ANIONS | Request PDF. Available at: [Link]

-

Thermogravimetric Analyzer (TGA). Available at: [Link]

-

sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography - IJPSR (2009), Issue 1, Vol. Available at: [Link]

-

Electrochemically Initiated Synthesis of Methanesulfonic Acid - PMC - PubMed Central - NIH. Available at: [Link]

-

SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Available at: [Link]

-

Methanesulfonic acid (anhydrous) - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

(a) Calculated and (b) experimental Raman spectra of methanesulfonic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor s - ResearchGate. Available at: [Link]

-

Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Available at: [Link]

-

This compound | EURO KEMICAL S.R.L.. Available at: [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

-

Thermal Analysis TGA / DTA. Available at: [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

-

Classification of Hygroscopicity - Pharma Growth Hub. Available at: [Link]

-

TGA Thermostep - THERMOGRAVIMETRIC ANALYZER - Eltra. Available at: [Link]

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]

-

Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. Key - ResearchGate. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methane disulfonic acid [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 7. series.publisso.de [series.publisso.de]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. ijpsr.com [ijpsr.com]

The Solubility of Methanedisulfonic Acid in Organic Solvents: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Potent Disulfonic Acid

Foreword

Methanedisulfonic acid (MDSA), a strong organic acid, presents a unique profile for researchers in synthetic chemistry and drug development. Its bifunctional nature, with two sulfonic acid groups, imparts distinct physicochemical properties that influence its behavior in various solvent systems. A thorough understanding of its solubility is paramount for its effective application, from reaction medium selection to its potential use in pharmaceutical salt formation. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, synthesizing theoretical principles with practical considerations and experimental guidance. While quantitative solubility data for MDSA in a wide array of organic solvents is not extensively documented in publicly available literature, this guide equips the research scientist with the foundational knowledge and methodologies to assess its solubility for specific applications.

Physicochemical Properties of this compound: The Underpinnings of its Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound (CH₂(SO₃H)₂) is a colorless, crystalline solid.[1] Key properties that govern its solubility include:

-

High Polarity: The presence of two highly polar sulfonic acid (-SO₃H) groups makes MDSA an exceptionally polar molecule. These groups are capable of strong hydrogen bonding, both as donors (from the hydroxyl protons) and acceptors (from the sulfonyl oxygens).

-

Strong Acidity: this compound is a strong acid, with a predicted pKa of approximately -0.71, comparable to that of sulfuric acid.[1] This indicates that in many solvents, it will readily deprotonate, especially in the presence of any basic species. The resulting dianion, methanedisulfonate, will have significantly different solubility characteristics than the neutral acid.

-

Molecular Structure: The small, compact structure with a high density of polar functional groups contributes to strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | CH₄O₆S₂ | [2] |

| Molar Mass | 176.16 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 138–140 °C | [1] |

| Boiling Point | 209–210 °C (decomposes) | [1] |

| Water Solubility | Miscible | [1] |

| Predicted pKa | -0.71 | [1][3] |

Understanding the Solubility of this compound in Organic Solvents: A Qualitative Overview

The fundamental principle of "like dissolves like" is a useful starting point for predicting the solubility of MDSA. Given its high polarity, it is expected to be more soluble in polar solvents and poorly soluble in non-polar solvents.

Based on available information and chemical principles, the following qualitative solubility profile can be inferred:

-

Polar Protic Solvents: Solvents like methanol and ethanol, which can engage in hydrogen bonding, are expected to be the most effective organic solvents for MDSA. There is qualitative evidence suggesting that MDSA is "slightly soluble" in methanol .[3] The extent of solubility will depend on the alkyl chain length of the alcohol, with solubility likely decreasing as the non-polar character of the alcohol increases.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess large dipole moments and can act as hydrogen bond acceptors. Qualitative data indicates that MDSA is "sparingly soluble" in DMSO , particularly with heating.[3] These solvents are likely to be moderately effective at solvating MDSA.

-

Less Polar and Non-Polar Solvents: Solvents with low polarity, such as dichloromethane (DCM), ethyl acetate, and hydrocarbons (e.g., hexane, toluene), are expected to be poor solvents for MDSA. The significant difference in polarity between MDSA and these solvents results in weak solute-solvent interactions that are insufficient to overcome the strong intermolecular forces within the MDSA crystal lattice.

The following diagram illustrates the expected solubility trend based on solvent polarity.

Caption: Predicted solubility trend of this compound in different classes of organic solvents.

Experimental Determination of Solubility: A Practical Protocol

Given the absence of comprehensive quantitative data, an experimental approach is necessary to determine the solubility of this compound in a specific organic solvent for a given application. The following is a general protocol for the isothermal equilibrium method, a common technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, titration)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of MDSA solubility.

Caption: Step-by-step workflow for the experimental determination of this compound solubility.

Detailed Procedural Steps

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate.

-

Phase Separation: Once equilibrated, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered saturated solution. Dilute the solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

Titration: A simple method for an acidic compound like MDSA is to titrate the diluted solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection can be a more sensitive and specific method, particularly if the solvent has UV absorbance. A suitable calibration curve must be prepared.

-

-

Calculation: From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. This represents the solubility of MDSA in the specific solvent at the experimental temperature.

Applications in Drug Development and Research

While specific applications of this compound in marketed drug products are not widely documented, sulfonic acids, in general, play important roles in the pharmaceutical industry.[4]

-

Counterion for Salt Formation: Strong acids are often used to form salts of basic active pharmaceutical ingredients (APIs). Salt formation can significantly improve the solubility, stability, and bioavailability of a drug. The disulfonic nature of MDSA offers the potential for forming unique salt stoichiometries and crystal structures.

-

Catalysis in Organic Synthesis: The strong acidity and solubility of some sulfonic acids in organic solvents make them effective catalysts for various organic reactions.

-

Specialized Applications: The sodium salt of this compound is used as a catalyst additive in hard chrome plating processes.[5][6]

Conclusion

This compound is a highly polar, strong organic acid with limited documented solubility in organic solvents. Its solubility is predicted to be highest in polar protic solvents and lowest in non-polar solvents. Due to the scarcity of quantitative data, experimental determination of solubility is essential for its effective use in research and development. The protocol provided in this guide offers a robust framework for such determinations. A deeper understanding of the solubility of this compound will undoubtedly unlock its full potential in synthetic chemistry and pharmaceutical sciences.

References

- Binnemans, K. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.

-

Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

Bayville Chemical Supply Company Inc. (n.d.). Methane Disulfonic Acid Sodium Salt. Retrieved from [Link]

-

Distributor & Supplier. (n.d.). Methane Disulfonic Acid - Sodium Salt. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2015). Method for preparing this compound.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH4O6S2 | CID 10427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanedisulphonic acid | 503-40-2 [chemicalbook.com]

- 4. arkema.com [arkema.com]

- 5. Methane Disulfonic Acid - Sodium Salt - Distributor & Supplier | CAS 5799-70-3 | Todini Chemicals [todini.com]

- 6. Methane Disulfonic Acid Sodium Salt [bayvillechemical.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Tenets of Methanedisulfonic Acid's Thermal Behavior

This compound (MDSA), with the chemical formula CH₂(SO₃H)₂, is a strong organic acid of significant interest in various chemical and pharmaceutical applications.[1] Its robust acidity, comparable to that of sulfuric acid, and its bifunctional nature make it a versatile building block and catalyst.[1] However, the utility of any chemical compound, particularly in applications involving elevated temperatures such as chemical synthesis, catalysis, or formulation processes, is intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. In the absence of extensive, publicly available thermal analysis data specifically for MDSA, this document synthesizes information from related sulfonic acids, fundamental chemical principles, and established analytical methodologies to provide a robust predictive framework for its behavior. The protocols detailed herein are designed to serve as a validated starting point for the precise experimental determination of MDSA's thermal properties.

Physicochemical Properties and Synthesis of this compound: A Foundation for Thermal Analysis

A thorough understanding of the inherent properties and synthesis of this compound is crucial, as these factors can significantly influence its thermal behavior. Impurities from synthesis, for instance, can act as catalysts for decomposition, leading to a lower observed thermal stability.

Core Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | CH₄O₆S₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 138–140 °C | [1] |

| Boiling Point | 209–210 °C (decomposes) | [1] |

| Solubility | Miscible in water | [1] |

| CAS Number | 503-40-2 | [1] |

Synthesis and Potential Implications for Thermal Stability

This compound has been synthesized via several routes, with varying yields and byproduct profiles. Early methods, such as the treatment of acetylene with fuming sulfuric acid, were often plagued by the formation of numerous byproducts.[1] A higher-yielding synthesis involves the treatment of dichloromethane with potassium sulfite under hydrothermal conditions.[1] Another common laboratory preparation is the reaction of methanesulfonic acid with oleum.[1]

The presence of residual starting materials, such as sulfuric acid or oleum, or byproducts from side reactions, can significantly impact the thermal stability of the final MDSA product. Therefore, the purity of the analyte is a critical parameter in any thermal analysis.

The Thermal Stability Profile of this compound

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, a reliable profile can be constructed based on the known behavior of other sulfonic acids. Generally, sulfonic acids are recognized for their considerable thermal stability.[2]

Predicted Thermal Behavior

Based on data from related compounds, the thermal decomposition of the sulfonic acid group typically occurs in the range of 200–400 °C.[2][3] For methanesulfonic acid, a closely related monosulfonic acid, decomposition is reported to commence at temperatures above 180–200 °C.[4] Given the presence of two sulfonic acid groups, this compound is expected to exhibit a multi-stage decomposition profile.

It is anticipated that the decomposition of MDSA will begin near its boiling point of approximately 209-210 °C.[1] The initial decomposition step is likely the loss of sulfur oxides, a common decomposition pathway for sulfonic acids.

Proposed Decomposition Pathways and Mechanistic Insights

The thermal decomposition of this compound is hypothesized to proceed through a series of reactions involving the cleavage of the C-S and S-O bonds. The primary decomposition products are expected to be oxides of sulfur, with the potential for further reactions depending on the atmosphere.

Primary Decomposition: The Formation of Sulfur Oxides

The most probable initial decomposition step is the elimination of sulfur trioxide (SO₃), followed by or concurrent with the elimination of sulfur dioxide (SO₂) and water. This is consistent with studies on the pyrolysis of other alkanesulfonic acids. The overall process can be envisioned as follows:

CH₂(SO₃H)₂ (s) → SO₃ (g) + H₂O (g) + [Intermediate Species]

The intermediate species would likely be highly reactive and undergo further decomposition. A plausible subsequent step would be the breakdown of the remaining structure, potentially leading to the formation of sulfur dioxide.

Influence of Atmosphere

The composition of the gaseous decomposition products will be highly dependent on the atmosphere under which the thermal analysis is conducted.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of an oxidant, the primary decomposition products are expected to be sulfur dioxide (SO₂) and sulfur trioxide (SO₃), along with water and a carbonaceous residue.

-

Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition will be more complex. Any carbon-containing fragments will likely be oxidized to carbon dioxide, and sulfur dioxide will be further oxidized to sulfur trioxide.

The following diagram illustrates the logical relationship of the decomposition process:

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, rigorous experimental analysis using TGA and DSC is required. The following protocols are designed to ensure data integrity and instrument safety, considering the corrosive nature of MDSA and its decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and mass loss.

4.1.1. Instrumentation and Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accuracy of temperature and mass measurements. |

| Sample Mass | 3–7 mg | A smaller sample size minimizes thermal gradients and reduces the risk of energetic decomposition events. |

| Crucible | Platinum, gold, or ceramic (alumina) pan | These materials are resistant to corrosion from acidic samples and high temperatures.[5] Standard aluminum pans are unsuitable as they will react. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experimental time. |

| Temperature Range | Ambient to 600 °C | This range will encompass the melting point and the expected decomposition of the sulfonic acid groups. |

| Atmosphere | Inert (Nitrogen or Argon) and Oxidative (Air) | Running experiments in both types of atmospheres provides a comprehensive understanding of the decomposition mechanism. |

| Flow Rate | 20–50 mL/min | Ensures a consistent atmosphere and efficient removal of gaseous decomposition products. |

4.1.2. Experimental Workflow

The following diagram outlines the recommended workflow for TGA analysis:

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Chronicle of Discovery: The Scientific Unveiling of Methanedisulfonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methanedisulfonic acid (MDSA), also known as methionic acid, is an organosulfur compound with the formula CH₂(SO₃H)₂.[1][2] As the simplest geminal disulfonic acid, it possesses strong acidic properties, comparable to sulfuric acid, and exhibits high thermal stability and water solubility.[1][2] These characteristics have made it a subject of interest in various chemical applications, including as a catalyst and a reagent in organic synthesis and electrochemistry.[2] This guide delves into the historical journey of this compound's discovery, from its unwitting initial preparation to the development of more refined synthetic methodologies, providing a technical narrative for the modern researcher.

Part 1: The Serendipitous First Encounter and Early Investigations

The story of this compound begins not with a direct quest for its synthesis, but as a byproduct of early 19th-century investigations into ether formation. In 1833, the German chemist Gustav Magnus was the first to unknowingly prepare the acid.[1] His experiments, focused on synthesizing diethyl ether from ethanol and anhydrous sulfuric acid, led to the formation of ethanedisulfonic acid, which then decomposed to yield this compound.[1]

Following this unintentional synthesis, early chemical pioneers began to characterize this new substance. Josef Redtenbacher later analyzed the barium salt of the acid and, adhering to the naming conventions established by Justus von Liebig, coined the term "methionic acid".[1]

In 1856, two significant advancements occurred. Adolph Strecker not only analyzed various methionate salts but also improved upon the synthesis from ether and anhydrous sulfuric acid by designing a method to trap the evolving gases within the reaction vessel, thereby maximizing the conversion.[1] Concurrently, Buckton and Hofmann discovered a reaction that produced what they termed "methylotetrasulphuric acid" from the treatment of acetonitrile or acetamide with fuming sulfuric acid; this product was, in fact, this compound, though they did not identify it as such at the time.[1]

Early Synthetic Challenges

A significant hurdle in the early history of this compound was the lack of clean and efficient synthetic routes. The prevailing methods were often plagued by the formation of numerous byproducts, making the isolation and purification of the desired acid a considerable challenge.[1]

In 1897, Georg Schroeter developed an alternative synthesis by reacting acetylene with fuming sulfuric acid.[1][3] This process yielded acetaldehydedisulfonic acid as an intermediate, which could then be decomposed by boiling in an alkaline solution to produce methionic acid.[1][3] However, this method also suffered from the co-production of other byproducts and the inherent difficulties and dangers of handling acetylene, which is explosive in its concentrated form.[3]

Part 2: The Dawn of Modern Synthesis: Towards Purer Yields

The early 20th century marked a turning point in the synthesis of this compound, with a move towards more controlled and higher-yielding reactions.

Backer's Breakthrough with Dichloromethane

In 1929, the Dutch chemist Hilmar Johannes Backer introduced a significantly improved synthesis.[1] His method involved the treatment of dichloromethane (CH₂Cl₂) with potassium sulfite under hydrothermal conditions.[1] This approach led to the formation of the corresponding methionate salt in much higher yields and with fewer byproducts than previous methods.[1]

-

Reactant Preparation: Dichloromethane and a solution of potassium sulfite are prepared.

-

Hydrothermal Reaction: The reactants are combined in a sealed vessel and heated under pressure (hydrothermal conditions).

-

Salt Formation: The nucleophilic sulfite ions displace the chloride ions on the dichloromethane molecule in a two-step substitution reaction to form the potassium methionate salt.

-

Isolation: The resulting methionate salt is then isolated from the reaction mixture.

-

Acidification: The free this compound can be obtained by treating the salt with a strong acid.

The elegance of Backer's method lay in its directness and the relative stability of the starting materials compared to acetylene. This synthesis represented a significant leap forward in making this compound more accessible for study and potential application.

Modern Industrial Approaches

While Backer's method provided a cleaner laboratory-scale synthesis, industrial production has explored other avenues. Modern methods for preparing alkanedisulfonic acids, including this compound, can involve the reaction of an alkanesulfonic acid with chlorosulfonic acid.[3] For instance, methanesulfonic acid can be reacted with chlorosulfonic acid to yield a mixture containing this compound.[3] This reaction is typically carried out under anhydrous conditions, in the presence of oxygen, and often with an activated carbon catalyst at elevated temperatures (around 100-160°C).[3]

Another approach involves the direct sulfonation of methane. While challenging due to methane's low reactivity, processes have been developed that utilize strong sulfonating agents like oleum (fuming sulfuric acid) in the presence of an initiator.[4] Further addition of sulfur trioxide to methanesulfonic acid can also yield this compound.[5]

Part 3: Physicochemical Properties and Characterization

The researchers who first encountered this compound would have been tasked with characterizing its fundamental properties. Modern analysis confirms it is a colorless solid with a melting point between 138-140°C.[1] It is highly soluble in water and is a strong acid, with a predicted pKa of -0.71.[1][2]

| Property | Value | Reference |

| Chemical Formula | CH₄O₆S₂ | [1][2] |

| Molar Mass | 176.16 g·mol⁻¹ | [1] |

| Appearance | Colourless solid | [1] |

| Melting Point | 138–140 °C | [1] |

| Boiling Point | 209–210 °C (decomposes) | [1] |

| Solubility in water | Miscible | [1] |

| pKa (predicted) | -0.71 | [1] |

Visualizing the Synthetic Pathways

To better understand the evolution of this compound synthesis, the following diagrams illustrate two key historical methods.

Caption: Schroeter's Synthesis of this compound (1897).

Caption: Backer's Higher-Yield Synthesis of this compound (1929).

Conclusion

The history of this compound's discovery is a compelling narrative of scientific progress, moving from accidental observation to targeted, efficient synthesis. The early struggles with impure products and hazardous reagents underscore the ingenuity and perseverance of 19th and early 20th-century chemists. The development of cleaner synthetic routes, such as Backer's method, was crucial in making this strong, difunctional acid more readily available for research. For today's scientists and drug development professionals, understanding this historical context provides a deeper appreciation for the foundations of organosulfur chemistry and the evolution of synthetic methodology.

References

-

Wikipedia. Methanesulfonic acid. [Link]

-

Wikipedia. This compound. [Link]

- Goreshnik, E., & Daems, N. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Journal of Chemical Technology & Biotechnology.

-

American Chemical Society. (2016). Methanesulfonic acid. [Link]

- Google Patents.

- Google Patents.

-

Wisdomlib. (2024). Methane sulfonic acid: Significance and symbolism. [Link]

- Google Patents. CN104487417A - Method for preparing this compound.

-

Waldvogel, S. R., & Francke, R. (2019). Electrochemically Initiated Synthesis of Methanesulfonic Acid. ChemSusChem, 12(1), 133-137. [Link]

-

Patsnap. Preparation method of methane disulfonic acid. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Methanesulfonic acid. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 503-40-2: this compound | CymitQuimica [cymitquimica.com]

- 3. EP0293672B1 - Preparation of alkanedisulfonic acids - Google Patents [patents.google.com]

- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 5. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to Methanedisulfonic Acid: Bridging Data Gaps with Modern Methodologies

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanedisulfonic acid (MDSA), with the chemical formula CH₂(SO₃H)₂, represents a molecule of significant interest due to its strong acidic nature and potential applications in catalysis, materials science, and as a structural motif in medicinal chemistry.[1] Despite its straightforward synthesis, typically through the treatment of methanesulfonic acid with oleum, a comprehensive theoretical understanding of its properties remains surprisingly limited in the scientific literature.[1] This guide serves as a detailed roadmap for researchers, outlining the key theoretical and computational methodologies that can be employed to elucidate the fundamental characteristics of MDSA. By leveraging established computational protocols, validated through extensive studies on its simpler analog, methanesulfonic acid (MSA), we can effectively bridge the existing knowledge gap for MDSA.

Unveiling the Molecular Landscape: Structure, Conformation, and Vibrational Signatures

A foundational aspect of understanding any molecule lies in the precise characterization of its three-dimensional structure and conformational landscape. For MDSA, the presence of two highly polar sulfonic acid groups introduces the possibility of intramolecular hydrogen bonding and multiple stable conformers.

The Quantum Mechanical Approach to Geometry

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry for determining molecular geometries with high accuracy. The choice of theoretical level is a balance between computational cost and desired precision.